molecular formula C19H18N2OS B11638591 2-Prop-2-ynylsulfanylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one CAS No. 5728-09-6

2-Prop-2-ynylsulfanylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one

Cat. No.: B11638591
CAS No.: 5728-09-6
M. Wt: 322.4 g/mol
InChI Key: ZQJFEYOEHOUNIS-UHFFFAOYSA-N
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Description

2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE involves multiple steps. One common synthetic route includes the reaction of a quinazoline derivative with a prop-2-yn-1-ylsulfanyl group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired spiro compound. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like iodine or bromine, leading to the formation of different derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the prop-2-yn-1-ylsulfanyl group is replaced by other functional groups.

    Cyclization: The spiro structure allows for cyclization reactions, forming new ring systems.

Common reagents and conditions used in these reactions include halogens for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-ylsulfanyl group plays a crucial role in these interactions, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE include:

    2-(PROP-2-YN-1-YLSULFANYL)BENZOIC ACID: This compound shares the prop-2-yn-1-ylsulfanyl group but has a different core structure.

    2-(PROP-2-YN-1-YLSULFANYL)ACETIC ACID: Another similar compound with the same functional group but a simpler structure.

    3-(PROP-2-YN-1-YLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLES: These compounds have a different ring system but share the prop-2-yn-1-ylsulfanyl group.

The uniqueness of 2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE lies in its spiro structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

5728-09-6

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

2-prop-2-ynylsulfanylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C19H18N2OS/c1-2-11-23-18-20-16-14-8-4-3-7-13(14)12-19(9-5-6-10-19)15(16)17(22)21-18/h1,3-4,7-8H,5-6,9-12H2,(H,20,21,22)

InChI Key

ZQJFEYOEHOUNIS-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NC2=C(C(=O)N1)C3(CCCC3)CC4=CC=CC=C42

Origin of Product

United States

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